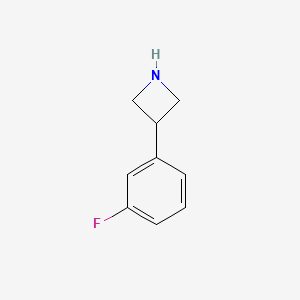

3-(3-Fluorophenyl)azetidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

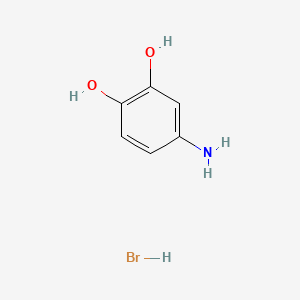

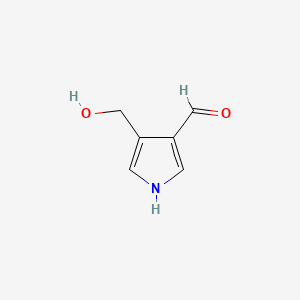

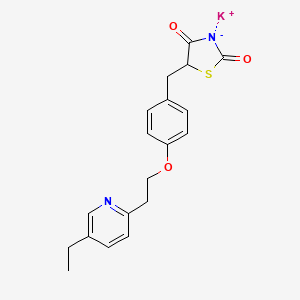

“3-(3-Fluorophenyl)azetidine” is a chemical compound with the IUPAC name 3-fluoro-3-(3-fluorophenyl)azetidine hydrochloride . It has a molecular weight of 205.63 . The compound is typically stored at 4 degrees Celsius and is available in powder form .

Synthesis Analysis

Azetidines can be synthesized through various methods. One such method involves the La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines . This reaction proceeds in high yields even in the presence of acid-sensitive and Lewis basic functional groups . Another method involves the use of visible-light-mediated intermolecular aza Paternò–Büchi reactions, which utilize the unique triplet state reactivity of oximes .Molecular Structure Analysis

The InChI code for “3-(3-Fluorophenyl)azetidine” is 1S/C9H9F2N.ClH/c10-8-3-1-2-7(4-8)9(11)5-12-6-9;/h1-4,12H,5-6H2;1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

“3-(3-Fluorophenyl)azetidine” is a powder that is stored at 4 degrees Celsius . It has a molecular weight of 205.63 .Aplicaciones Científicas De Investigación

Synthesis and Antioxidant Activity : Schiff bases and azetidines derived from phenyl urea derivatives, including 3-fluorophenyl-related compounds, have shown moderate to significant antioxidant effects. These compounds have potential applications in medicinal chemistry (Nagavolu et al., 2017).

Ion Transport Study : Azetidine-2-carboxylic acid, a related compound, has been used to study the relationship between protein synthesis and ion transport in plant physiology (Pitman et al., 1977).

PET Imaging Ligand for Nicotinic Receptors : The azetidine derivative 2-fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine has been found to be a potent ligand for the human alpha4beta2 nicotinic acetylcholine receptor, useful in PET imaging (Doll et al., 1999).

Cholesterol Absorption Inhibition : Azetidinone derivatives have been discovered as potent, orally active inhibitors of cholesterol absorption, important for treating high cholesterol levels (Rosenblum et al., 1998).

Antibacterial Agents : Azetidinyl substituents in antibacterial quinolones and naphthyridones have been shown to offer broad-spectrum activity, particularly against Gram-positive organisms (Frigola et al., 1993).

Design of Fluorophores : Incorporation of azetidine rings into classic fluorophore structures has led to increases in brightness and photostability, useful in fluorescence microscopy (Grimm et al., 2017).

HIV Treatment : Compounds like 3'-fluoro-3'-deoxythymidine, related to azetidine, have shown anti-HIV potency and have been studied for their cellular transport and pharmacokinetics (Kong et al., 1992).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Direcciones Futuras

Azetidines are prevalent structural motifs found in various biologically active compounds . Their potential in peptidomimetic and nucleic acid chemistry is considered remarkable . Therefore, future research could focus on developing more efficient synthesis methods and exploring their potential applications in medicinal chemistry.

Propiedades

IUPAC Name |

3-(3-fluorophenyl)azetidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FN/c10-9-3-1-2-7(4-9)8-5-11-6-8/h1-4,8,11H,5-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXSOUXUQIJCRTE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)C2=CC(=CC=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70716929 |

Source

|

| Record name | 3-(3-Fluorophenyl)azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70716929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Fluorophenyl)azetidine | |

CAS RN |

1203798-80-4 |

Source

|

| Record name | 3-(3-Fluorophenyl)azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70716929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4,6,8-Tetraoxa-5-phosphanonanedioic acid, 5-[[(1R)-2-(6-amino-9H-purin-9-yl)-1-methylethoxy]methyl]-, 1-ethyl 9-(1-methylethyl) ester, 5-oxide](/img/structure/B584603.png)

![2-[[2-(Acetyloxy)benzoyl]oxy]benzoic Acid 2-Carboxyphenyl Ester](/img/structure/B584605.png)

![2-[2-[2-[2-[2-(2-Acetyloxybenzoyl)oxybenzoyl]oxybenzoyl]oxybenzoyl]oxybenzoyl]oxybenzoic acid](/img/structure/B584611.png)

![Sodium 5-{[4-chloro-6-(4-methyl-2-sulfoanilino)-1,3,5-triazin-2-yl]amino}-3-[2-(4,5-dimethyl-2-sulfophenyl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-2,7-disulfonate (2/1)](/img/structure/B584612.png)

![1-[(E)-(3-Pentyl-1H-inden-1-ylidene)methyl]naphthalene](/img/structure/B584618.png)